5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and nucleophiles (NaOCH3, KOtBu). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives.
Scientific Research Applications
5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties[][2].
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorophenyl group but differs in the heterocyclic ring structure.
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde: Another compound with a fluorophenyl group, but with a pyrrole ring instead of an oxadiazole ring.
Uniqueness
5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAHFVAQOJMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(O2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016684-14-2 |
Source
|
Record name | 5-[(2-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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